molecular formula C22H23N3O3S2 B3207955 N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide CAS No. 1049223-52-0

N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide

Cat. No.: B3207955
CAS No.: 1049223-52-0
M. Wt: 441.6 g/mol
InChI Key: BZXLCCOGXPDGNY-UHFFFAOYSA-N
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Description

N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, reduce inflammation, or prevent the proliferation of cancer cells

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby preventing their growth Others can inhibit the activity of certain enzymes, thereby reducing inflammation or preventing the proliferation of cancer cells

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity For example, some thiazole derivatives can cause the death of bacteria or fungi, reduce inflammation in cells, or prevent the proliferation of cancer cells

Action Environment

Factors such as temperature, ph, and the presence of other substances can affect the action of many drugs

Properties

IUPAC Name

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-23-19(27)14-29-22-25-20(16-10-5-4-6-11-16)21(30-22)24-18(26)13-28-17-12-8-7-9-15(17)2/h4-12H,3,13-14H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXLCCOGXPDGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide
Reactant of Route 2
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N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide
Reactant of Route 3
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N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-((4-phenyl-5-(2-(o-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide

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